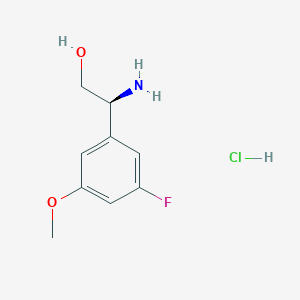

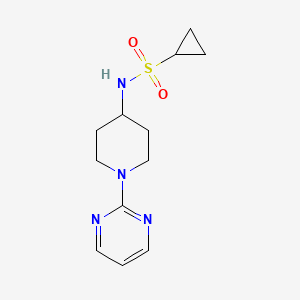

![molecular formula C20H19F3N2O4S B2491396 5-乙基-4-[1-(苯基磺酰基)乙基]-1-[4-(三氟甲氧基)苯基]-1,3-二氢咪唑-2-酮 CAS No. 477848-59-2](/img/structure/B2491396.png)

5-乙基-4-[1-(苯基磺酰基)乙基]-1-[4-(三氟甲氧基)苯基]-1,3-二氢咪唑-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex imidazol-2-one derivatives often involves multi-component reactions, utilizing various catalysts and reagents to construct the imidazolone core with specific functional groups attached. While direct synthesis methods for the specific compound are not readily available, analogous methods, such as those employing 1,3-disulfonic acid imidazolium trifluoroacetate as a catalyst for pseudo five-component reactions, offer insights into potential synthesis pathways for related compounds. These methods emphasize the efficiency of using ionic liquids as catalysts due to their dual functionality, which can significantly enhance reaction yields and selectivity (Karami & Zare, 2018).

Molecular Structure Analysis

The molecular structure of imidazol-2-one derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms, which significantly influences their chemical behavior. X-ray crystallography is a crucial technique for determining these structures, providing detailed insights into the arrangement of atoms within the molecule and the spatial configuration of functional groups. Studies on similar compounds, like tetrazole derivatives, have elucidated their crystal structures, highlighting the importance of intermolecular interactions and the role of substituents in defining molecular conformation (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Compounds within this chemical class participate in various chemical reactions, notably including 1,3-dipolar cycloadditions, which are pivotal for introducing trifluoromethyl groups. Such reactions demonstrate high regio- and stereoselectivity, essential for synthesizing compounds with precise structural features. The reactivity towards nitrones, leading to the formation of trifluoromethylated isoxazolidines, exemplifies the synthetic versatility of phenylsulfonylpropene derivatives (Tsuge, Okano, & Eguchi*, 1995).

科学研究应用

催化效率和机制:离子液体1,3-二磺酸咪唑三氟乙酸盐([Dsim][TFA])在包括苯基肼、乙酰乙酸乙酯和芳基醛的一锅伪五组分反应中表现出高效率作为催化剂。其有效性归因于其双功能性,具有酸性和碱性位点,这对于观察到的高产率和短反应时间在这个合成过程中至关重要。已提出了强调这种双功能性的详细机制,强调了催化剂在促进这些反应中的作用(Karami & Zare, 2018)。

吡唑吡嘧啶基酮酯的合成和酶活性:已经实现了乙基2,4-二氧-4-(4-氧-1-苯基-1,4-二氢-5H-吡唑[3,4-d]吡嘧啶-5-基)丁酸酯及其衍生物的制备。这些化合物对增强纤维素酶的反应性有显著影响,指向在酶促过程中或作为酶调节剂的潜在应用。使用各种光谱方法确认了它们的结构,确保了它们的正确鉴定和进一步应用的潜力(Abd & Awas, 2008)。

硫取代衍生物的抗氧化活性:合成了一系列新颖的3-[2-[(4-甲基苯基)氨基]乙基]-4-苯基-4,5-二氢-1H-1,2,4-三唑-5-硫酮的硫取代衍生物。值得注意的是,其中一种化合物展示了异常的抗氧化活性,明显超过抗生素对照头孢唑林。这表明了潜在的治疗应用或作为氧化应激相关疾病的药物代理(Tumosienė等,2014)。

生物分子对接和生物测定研究:合成了1-[4-(2-氯乙氧基)苯基]-5-[4-(甲磺基)苯基]-1H-四唑等化合物,并使用X射线晶体学进行了结构确定。这些化合物已被分析其在环氧合酶-2酶的活性位点内的相互作用,尽管它们对环氧合酶-1和环氧合酶-2酶没有显示出抑制活性。这种选择性相互作用表明了设计选择性治疗剂或更密切研究酶相互作用的潜力(Jawabrah Al-Hourani et al., 2020)。

合成紧凑吡唑:该研究侧重于在Sonogashira型交叉偶联反应中利用乙基5-和3-三氟甲磺氧基-1H-吡唑-4-羧酸酯。产生的产物,5-和3-炔基-4-(乙氧羰基)吡唑,在环化后产生各种紧凑吡唑。这些发现具有重要意义,因为它们为新的合成途径和在开发具有不同生物活性的新化学实体方面的潜在应用提供了见解(Arbačiauskienė等,2011)。

属性

IUPAC Name |

5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O4S/c1-3-17-18(13(2)30(27,28)16-7-5-4-6-8-16)24-19(26)25(17)14-9-11-15(12-10-14)29-20(21,22)23/h4-13H,3H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTZTVFBBPPTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C(C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)

![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)

![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)

![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)